Cas no 899941-55-0 (N-6-(methylsulfanyl)-1,3-benzothiazol-2-yl-5,6-dihydro-1,4-dioxine-2-carboxamide)

N-6-(メチルスルファニル)-1,3-ベンゾチアゾール-2-イル-5,6-ジヒドロ-1,4-ジオキシン-2-カルボキサミドは、複雑なヘテロ環構造を有する有機化合物です。その分子構造にはベンゾチアゾール環とジヒドロジオキシン環が結合しており、メチルスルファニル基とカルボキサミド基が特徴的な官能基として存在します。この化合物は高い分子多様性を示し、医薬品中間体や機能性材料としての応用が期待されます。特に、硫黄原子を含む複素環構造は生物活性化合物の開発において重要な役割を果たす可能性があります。その特異な構造特性から、新規薬剤候補化合物の探索や材料科学分野での利用が注目されています。

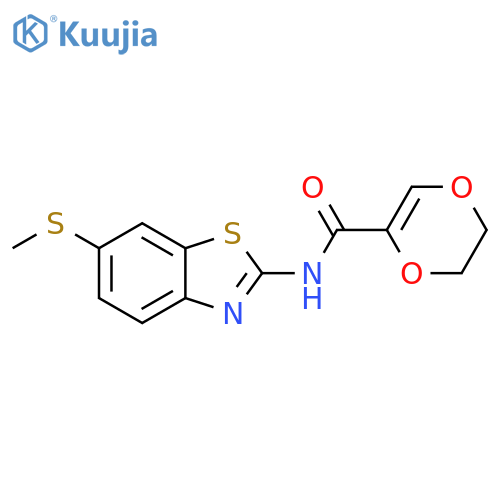

899941-55-0 structure

商品名:N-6-(methylsulfanyl)-1,3-benzothiazol-2-yl-5,6-dihydro-1,4-dioxine-2-carboxamide

CAS番号:899941-55-0

MF:C13H12N2O3S2

メガワット:308.375980377197

CID:5497518

N-6-(methylsulfanyl)-1,3-benzothiazol-2-yl-5,6-dihydro-1,4-dioxine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1,4-Dioxin-2-carboxamide, 5,6-dihydro-N-[6-(methylthio)-2-benzothiazolyl]-

- N-6-(methylsulfanyl)-1,3-benzothiazol-2-yl-5,6-dihydro-1,4-dioxine-2-carboxamide

-

- インチ: 1S/C13H12N2O3S2/c1-19-8-2-3-9-11(6-8)20-13(14-9)15-12(16)10-7-17-4-5-18-10/h2-3,6-7H,4-5H2,1H3,(H,14,15,16)

- InChIKey: OUOCSJCYNCDTPK-UHFFFAOYSA-N

- ほほえんだ: O1CCOC=C1C(NC1=NC2=CC=C(SC)C=C2S1)=O

N-6-(methylsulfanyl)-1,3-benzothiazol-2-yl-5,6-dihydro-1,4-dioxine-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2730-0119-1mg |

N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide |

899941-55-0 | 90%+ | 1mg |

$81.0 | 2023-05-16 | |

| Life Chemicals | F2730-0119-2μmol |

N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide |

899941-55-0 | 90%+ | 2μl |

$85.5 | 2023-05-16 | |

| Life Chemicals | F2730-0119-5mg |

N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide |

899941-55-0 | 90%+ | 5mg |

$103.5 | 2023-05-16 | |

| Life Chemicals | F2730-0119-20mg |

N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide |

899941-55-0 | 90%+ | 20mg |

$148.5 | 2023-05-16 | |

| Life Chemicals | F2730-0119-25mg |

N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide |

899941-55-0 | 90%+ | 25mg |

$163.5 | 2023-05-16 | |

| Life Chemicals | F2730-0119-30mg |

N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide |

899941-55-0 | 90%+ | 30mg |

$178.5 | 2023-05-16 | |

| Life Chemicals | F2730-0119-75mg |

N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide |

899941-55-0 | 90%+ | 75mg |

$312.0 | 2023-05-16 | |

| Life Chemicals | F2730-0119-20μmol |

N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide |

899941-55-0 | 90%+ | 20μl |

$118.5 | 2023-05-16 | |

| Life Chemicals | F2730-0119-10μmol |

N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide |

899941-55-0 | 90%+ | 10μl |

$103.5 | 2023-05-16 | |

| Life Chemicals | F2730-0119-40mg |

N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide |

899941-55-0 | 90%+ | 40mg |

$210.0 | 2023-05-16 |

N-6-(methylsulfanyl)-1,3-benzothiazol-2-yl-5,6-dihydro-1,4-dioxine-2-carboxamide 関連文献

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

899941-55-0 (N-6-(methylsulfanyl)-1,3-benzothiazol-2-yl-5,6-dihydro-1,4-dioxine-2-carboxamide) 関連製品

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1189426-16-1(Sulfadiazine-13C6)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量